5-Bromo-3-methoxypyrazine-2-carbaldehyde
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Overview
Description
5-Bromo-3-methoxypyrazine-2-carbaldehyde is an organic compound with the molecular formula C6H5BrN2O2 It is a derivative of pyrazine, a six-membered aromatic heterocycle containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-methoxypyrazine-2-carbaldehyde typically involves the bromination of 3-methoxypyrazine-2-carbaldehyde. The reaction is carried out under controlled conditions to ensure selective bromination at the 5-position of the pyrazine ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetonitrile or dichloromethane .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity while minimizing the production of by-products. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-methoxypyrazine-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: 5-Bromo-3-methoxypyrazine-2-carboxylic acid.
Reduction: 5-Bromo-3-methoxypyrazine-2-methanol.
Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.
Scientific Research Applications
5-Bromo-3-methoxypyrazine-2-carbaldehyde has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: It is used in the study of enzyme inhibitors and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 5-Bromo-3-methoxypyrazine-2-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of enzyme activity. The bromine atom can participate in halogen bonding interactions, enhancing the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-methoxypyridine-3-carboxaldehyde
- 2-Bromo-5-methoxypyrazine
- 3-Methoxypyrazine-2-carbaldehyde
Uniqueness
5-Bromo-3-methoxypyrazine-2-carbaldehyde is unique due to the presence of both a bromine atom and an aldehyde group on the pyrazine ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C6H5BrN2O2 |
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Molecular Weight |
217.02 g/mol |
IUPAC Name |
5-bromo-3-methoxypyrazine-2-carbaldehyde |
InChI |
InChI=1S/C6H5BrN2O2/c1-11-6-4(3-10)8-2-5(7)9-6/h2-3H,1H3 |
InChI Key |
ZIMREOLNVRMGST-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC(=CN=C1C=O)Br |
Origin of Product |
United States |
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